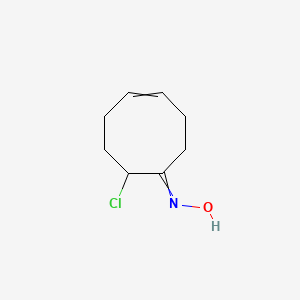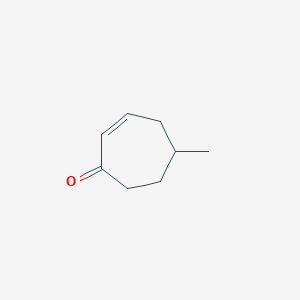
8-Ethyl-6,8,11-trihydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Ethyl-6,8,11-trihydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione is a chemical compound belonging to the class of anthracyclines. These compounds are known for their tetracenequinone ring structure and are often used in medicinal chemistry, particularly in the development of anticancer drugs .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Ethyl-6,8,11-trihydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione typically involves multiple steps, including the formation of the tetracenequinone core and subsequent functionalization. One common method involves the use of Diels-Alder reactions followed by oxidation and reduction steps to introduce the necessary hydroxyl and ethyl groups .
Industrial Production Methods
Industrial production of this compound often involves large-scale organic synthesis techniques, utilizing automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
化学反应分析
Types of Reactions
8-Ethyl-6,8,11-trihydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional quinone derivatives, while reduction may produce more hydroxylated compounds .
科学研究应用
8-Ethyl-6,8,11-trihydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological macromolecules like DNA.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
作用机制
The compound exerts its effects primarily through DNA intercalation, which disrupts the normal function of the DNA molecule. This can inhibit the activity of topoisomerase II, an enzyme crucial for DNA replication and repair. The disruption of these processes can lead to cell death, making the compound effective as an anticancer agent .
相似化合物的比较
Similar Compounds
Daunorubicin: Another anthracycline with a similar tetracenequinone structure.
Doxorubicin: Known for its use in chemotherapy, also shares structural similarities.
Idarubicin: An analog of daunorubicin with increased fat solubility and cellular uptake.
Uniqueness
8-Ethyl-6,8,11-trihydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione is unique due to its specific functional groups, which can influence its chemical reactivity and biological activity. The presence of the ethyl group and multiple hydroxyl groups can affect its solubility, stability, and interaction with biological targets .
属性
CAS 编号 |
75963-80-3 |
|---|---|
分子式 |
C20H18O5 |
分子量 |
338.4 g/mol |
IUPAC 名称 |
9-ethyl-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C20H18O5/c1-2-20(25)8-7-12-13(9-20)19(24)15-14(18(12)23)16(21)10-5-3-4-6-11(10)17(15)22/h3-6,23-25H,2,7-9H2,1H3 |
InChI 键 |
WMMLIWFPBNUGNU-UHFFFAOYSA-N |
规范 SMILES |
CCC1(CCC2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-Phenyl-4-[(E)-phenyldiazenyl]-2H-1,2,3-triazole](/img/structure/B14454878.png)

![Octadecanamide, N-[2-[(2-aminoethyl)amino]ethyl]-, monoacetate](/img/structure/B14454886.png)


![2-(4-methylpiperazin-1-yl)-N-[(E)-(2,4,6-trimethylphenyl)methylideneamino]acetamide](/img/structure/B14454917.png)



